molecular formula C24H18N4O5 B11272360 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272360
M. Wt: 442.4 g/mol
InChI Key: SNPORZDHVLBDBG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenyl groups, an oxadiazole ring, and a tetrahydroquinazoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of methoxyphenyl groups: This step involves the use of methoxyphenyl-substituted reagents in a substitution reaction.

    Construction of the tetrahydroquinazoline core: This is typically done through a cyclization reaction involving appropriate precursors.

Industrial production methods may involve optimizing these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline products.

    Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C24H18N4O5

Molecular Weight

442.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30)

InChI Key

SNPORZDHVLBDBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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